Tubulysin IM-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

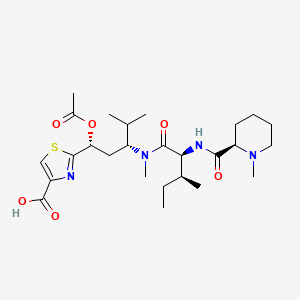

Molecular Formula |

C26H42N4O6S |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C26H42N4O6S/c1-8-16(4)22(28-23(32)19-11-9-10-12-29(19)6)25(33)30(7)20(15(2)3)13-21(36-17(5)31)24-27-18(14-37-24)26(34)35/h14-16,19-22H,8-13H2,1-7H3,(H,28,32)(H,34,35)/t16-,19+,20+,21+,22-/m0/s1 |

InChI Key |

FTNZYSKQMXPJIO-VBVPVEISSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |

Canonical SMILES |

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Tubulysin IM-2 from Myxobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides originally isolated from myxobacteria.[1][2] Their profound anti-mitotic activity, stemming from their ability to inhibit tubulin polymerization, has positioned them as promising payloads for antibody-drug conjugates (ADCs) in cancer therapy.[2] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of tubulysins, with a focus on Tubulysin IM-2, a significant member of this family. While the specific natural origin of this compound is not extensively detailed in publicly available literature, this guide consolidates information on the broader tubulysin family to provide a comprehensive understanding.

Discovery of the Tubulysin Family

The initial discovery of tubulysins was the result of screening programs targeting novel secondary metabolites from myxobacteria. These soil-dwelling bacteria are known for their complex life cycle and their ability to produce a diverse array of biologically active compounds. The first tubulysins were isolated from the culture broths of myxobacterial strains such as Archangium gephyra and Angiococcus disciformis.[1]

Biological Activity and Mechanism of Action

This compound, like other members of the tubulysin family, is a potent inhibitor of microtubule/tubulin dynamics.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[5] By binding to tubulin, the protein subunit of microtubules, this compound disrupts their polymerization. This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6]

The potent cytotoxicity of tubulysins has been demonstrated across a range of cancer cell lines, with IC50 values often in the picomolar to low nanomolar range.[7][8]

Signaling Pathway of Tubulysin-Induced Apoptosis

The following diagram illustrates the key events in the signaling pathway initiated by tubulin inhibition.

Quantitative Data

Table 1: In Vitro Cytotoxicity of N-Terminal Tubulysin Analogues [7]

| Compound | Cell Line | IC50 (nM) |

| Analogue 1 | KB | 0.5 |

| Analogue 1 | KB-8-5 | 1.2 |

| Analogue 2 | KB | 0.3 |

| Analogue 2 | KB-8-5 | 0.8 |

Table 2: In Vitro Cytotoxicity of C-Terminal Modified Tubulysins [7]

| Compound | Cell Line | IC50 (nM) |

| Analogue 3 | KB | 1.5 |

| Analogue 3 | KB-8-5 | 3.5 |

| Analogue 4 | KB | 0.8 |

| Analogue 4 | KB-8-5 | 2.1 |

Experimental Protocols

The following sections detail generalized methodologies for the cultivation of myxobacteria and the isolation and purification of tubulysins, based on common practices for natural product discovery.

Cultivation of Myxobacteria

-

Media Preparation: Prepare a suitable liquid medium for myxobacterial growth, such as CYE (Casitone Yeast Extract) medium.

-

Inoculation: Inoculate the sterile medium with a pure culture of the myxobacterial strain.

-

Incubation: Incubate the culture at 30°C with shaking (e.g., 180 rpm) for an appropriate period, typically several days to weeks, to allow for sufficient biomass and secondary metabolite production.

-

Adsorber Resin: To facilitate the extraction of tubulysins from the culture broth, an adsorber resin (e.g., Amberlite XAD-16) can be added to the culture during the incubation period.

Isolation and Purification of Tubulysins

-

Harvesting: After incubation, separate the myxobacterial cells and the adsorber resin from the culture broth by centrifugation or filtration.

-

Extraction: Extract the cell mass and the resin with an organic solvent, such as methanol or acetone. This can be done by stirring the biomass and resin in the solvent for several hours.

-

Concentration: Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify the tubulysins. This typically involves:

-

Solid-Phase Extraction (SPE): To remove highly polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Employing a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like trifluoroacetic acid (TFA).

-

Fraction Collection: Collect fractions based on the UV absorbance profile.

-

Bioassay-Guided Fractionation: Test the collected fractions for cytotoxic activity to identify the fractions containing the active compounds.

-

Further Purification: Pool the active fractions and subject them to further rounds of HPLC with different solvent systems or columns to achieve high purity.

-

-

Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity as tubulysins.

Experimental Workflow for Tubulysin Isolation

The following diagram outlines a typical workflow for the isolation of tubulysins from myxobacterial cultures.

Conclusion

This compound and its analogues represent a powerful class of anti-mitotic agents with significant potential in the development of targeted cancer therapies. Their discovery in myxobacteria underscores the importance of natural product research in identifying novel chemical entities with potent biological activities. The methodologies outlined in this guide provide a framework for the cultivation of myxobacteria and the isolation of these valuable compounds, paving the way for further research and development in the field of oncology.

References

- 1. Tubulysins, new cytostatic peptides from myxobacteria acting on microtubuli. Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bohrium.com [bohrium.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tubulysin IM-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin IM-2 is a potent synthetic analogue of the natural tubulysin family of cytotoxic tetrapeptides. As a microtubule-destabilizing agent, it exhibits significant anti-proliferative activity against a range of cancer cell lines, making it a compound of high interest for the development of antibody-drug conjugates (ADCs). This technical guide provides a detailed overview of the chemical structure of this compound, a representative pathway for its chemical synthesis, and its mechanism of action. The synthesis is presented as a modular approach, involving the preparation of key non-proteinogenic amino acid fragments followed by their assembly using solid-phase peptide synthesis. Experimental protocols and quantitative data are provided based on established methodologies for closely related tubulysin analogues.

Chemical Structure of this compound

This compound is a linear tetrapeptide with the systematic IUPAC name 2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid. Its molecular formula is C₂₆H₄₂N₄O₆S, and it has a molecular weight of 538.70 g/mol [1].

The structure consists of four key amino acid residues:

-

N-methyl-D-pipecolic acid (Mep): A cyclic non-proteinogenic amino acid at the N-terminus.

-

L-isoleucine (Ile): The only proteinogenic amino acid in the structure.

-

Tubuvaline (Tuv): A unique thiazole-containing amino acid that is crucial for its biological activity.

-

A modified Tubuphenylalanine (Tup) derivative: This C-terminal fragment is a γ-amino acid.

The chemical structure of this compound is depicted below:

(Note: The DOT script above is a placeholder for a visual representation of the chemical structures of the four main components. Actual images would be embedded for a complete whitepaper.)

Synthesis Pathways

The total synthesis of this compound is a complex, multi-step process that is best approached through a convergent strategy. This involves the independent synthesis of the four key amino acid fragments, followed by their sequential coupling, typically utilizing Solid-Phase Peptide Synthesis (SPPS). This method allows for efficient purification at each step by simple filtration and washing of the resin-bound peptide.

A representative synthetic approach is outlined below.

Synthesis of Key Fragments

The synthesis of the non-proteinogenic amino acids, Tubuvaline (Tuv) and the Tubuphenylalanine (Tup) derivative, are the most challenging aspects of the total synthesis.

2.1.1. Synthesis of Tubuvaline (Tuv)

The synthesis of the Tuv fragment often involves stereoselective methods to establish the correct stereochemistry. A common approach utilizes a chiral auxiliary, such as a tert-butanesulfinamide, to direct the stereoselective addition of a nucleophile to an imine.

2.1.2. Synthesis of the Tubuphenylalanine (Tup) Derivative

The synthesis of the γ-amino acid Tup derivative can be achieved through various methods, including asymmetric aldol reactions or the Ireland-Claisen rearrangement to set the desired stereocenters.

Solid-Phase Peptide Synthesis (SPPS)

Once the protected amino acid fragments are synthesized, they are sequentially coupled on a solid support (resin). The general cycle for SPPS involves:

-

Loading: The C-terminal amino acid (Tup derivative) is attached to the resin.

-

Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed.

-

Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound peptide.

-

Washing: Excess reagents are washed away.

This cycle is repeated for each amino acid in the sequence.

Cleavage and Purification

After the final coupling step, the completed tetrapeptide is cleaved from the solid support, and all remaining protecting groups are removed. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers. The crude product is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes representative yields for the key stages of a tubulysin analogue synthesis, based on published data for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.

| Synthesis Stage | Description | Representative Yield (%) |

| Fragment Synthesis | Synthesis of Fmoc-Tuv-OH | 40-60 |

| Synthesis of Tup derivative | 50-70 | |

| SPPS Coupling | Per coupling step | >95 |

| Cleavage & Purification | Cleavage from resin and final purification | 30-50 |

| Overall Yield | Calculated from starting materials for fragments | 5-15 |

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, adapted from established methods for tubulysin analogues.

General SPPS Protocol

-

Resin Swelling: The resin is swollen in a suitable solvent (e.g., N,N-dimethylformamide, DMF) for 30 minutes.

-

Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent such as HBTU (3 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. This solution is then added to the deprotected resin-bound peptide, and the mixture is agitated for 2-4 hours. The completion of the reaction can be monitored by a Kaiser test. The resin is then washed with DMF.

-

Final Cleavage: The resin-bound peptide is treated with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane, for 2-3 hours. The resin is filtered off, and the filtrate is concentrated. The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and dried.

Purification Protocol

The crude peptide is purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water containing 0.1% TFA. Fractions containing the pure product are collected, combined, and lyophilized to yield the final product as a white solid.

Characterization

The identity and purity of the final product are confirmed by:

-

LC-MS: To determine the molecular weight and assess purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

This compound binds to tubulin, preventing its polymerization into microtubules. This leads to the disruption of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death). Its high potency makes it an effective cytotoxic agent, particularly in rapidly dividing cancer cells.

Conclusion

This compound is a complex and highly potent cytotoxic agent with significant potential in oncology, particularly as a payload for ADCs. Its total synthesis, while challenging, can be achieved through a convergent strategy involving the synthesis of its unique amino acid components and their assembly via solid-phase peptide synthesis. The detailed understanding of its chemical structure and synthesis pathways is crucial for the development of novel tubulysin-based therapeutics. Further research into structure-activity relationships may lead to the design of even more potent and selective anticancer agents.

References

Unraveling the Molecular Embrace: A Technical Guide to the Tubulysin IM-2 Binding Site on Tubulin

For Immediate Release

This technical guide provides an in-depth exploration of the binding interaction between Tubulysin IM-2 and its molecular target, the tubulin protein. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical data on the binding site, mechanism of action, and the experimental methodologies used to elucidate this interaction. Through a combination of structured data, detailed protocols, and visual diagrams, this guide aims to be a comprehensive resource for understanding and leveraging the potent anti-cancer properties of tubulysins.

Core Interaction: The Vinca Domain Pocket

This compound, a potent cytotoxic peptide, exerts its anti-mitotic effects by engaging with the tubulin protein at a specific and critical location. X-ray crystallography studies have definitively mapped the binding site of tubulysin analogues to the vinca domain of β-tubulin, located at the interface between two tubulin heterodimers (α/β-tubulin)[1][2][3]. This strategic positioning is crucial to its mechanism of action. By occupying this site, tubulysins interfere with the binding of vinblastine to tubulin, often in a non-competitive manner, suggesting a distinct but overlapping interaction within the vinca domain[4][5]. The binding of tubulysins to this site ultimately disrupts microtubule dynamics, leading to the inhibition of tubulin polymerization and the active depolymerization of existing microtubules[5][6][7]. This disruption of the cellular microtubule network triggers cell cycle arrest in the G2/M phase and subsequently induces apoptosis, the programmed cell death pathway[4][5][6].

Quantitative Binding Affinity of Tubulysin Analogues

The potency of tubulysin analogues is intrinsically linked to their binding affinity for tubulin. The following table summarizes key quantitative data for various tubulysin derivatives, highlighting the impact of structural modifications on their interaction with tubulin.

| Compound/Analogue | Assay Type | Metric | Value | Reference |

| Tubulysin A | Competition Assay | Apparent Ki (vs. Vinblastine) | 3 µM | [5] |

| Tub(OEt) | Fluorescence Polarization | Relative Tubulin Affinity (vs. Tub(OAc)) | 0.89 | [8] |

| Tub(OiVal) | Fluorescence Polarization | Relative Tubulin Affinity (vs. Tub(OAc)) | 0.26 | [8] |

| Tub(OH) | Fluorescence Polarization | Tubulin Binding | Non-competitive | [8] |

| DMTub 4 | Fluorescence Polarization | Relative Tubulin Affinity (vs. Tubulysin 3) | 33-fold loss | [9] |

Experimental Protocols for Studying the Tubulysin-Tubulin Interaction

A variety of sophisticated experimental techniques have been employed to characterize the binding of tubulysins to tubulin. Below are detailed methodologies for key experiments cited in the literature.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about the tubulysin-tubulin complex, revealing the precise atomic interactions at the binding site.

Methodology:

-

Protein Preparation: Purified tubulin is co-crystallized with the tubulysin analogue of interest.

-

Crystallization: Crystals of the tubulin-tubulysin complex are grown under specific buffer and precipitant conditions.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

-

Structure Determination: The diffraction data is processed to determine the electron density map, from which the three-dimensional structure of the complex is solved and refined[1][2][3].

Fluorescence Polarization (FP) Competition Binding Assay

This assay is a high-throughput method used to determine the relative binding affinities of unlabeled tubulysin analogues by measuring their ability to displace a fluorescently labeled probe from tubulin.

Methodology:

-

Reagents:

-

Procedure:

-

A solution containing tubulin and the fluorescent probe is prepared in the assay buffer.

-

Serial dilutions of the unlabeled test compounds are added to the tubulin-probe mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The fluorescence polarization of the solution is measured. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

-

Data Analysis: The data is used to calculate the relative affinity of the test compounds for tubulin[8][10].

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation: A solution of purified tubulin is placed in the sample cell of the calorimeter, and a solution of the tubulysin analogue is loaded into the injection syringe.

-

Titration: Small, precise injections of the tubulysin solution are made into the tubulin solution.

-

Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

-

Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fit to a binding model to determine the thermodynamic parameters of the interaction[11][12][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly transferred NOE (trNOE) experiments, can be used to determine the conformation of tubulysin when it is bound to tubulin.

Methodology:

-

Sample Preparation: A sample containing the tubulysin analogue and tubulin is prepared in a suitable buffer.

-

NMR Data Acquisition: A series of NMR experiments, including trNOESY, are performed. These experiments detect the transfer of nuclear Overhauser effects from the large tubulin protein to the smaller tubulysin ligand upon binding.

-

Structural Analysis: The observed trNOEs provide distance constraints between protons within the bound tubulysin molecule. These constraints are then used in molecular modeling programs to calculate the three-dimensional structure of the tubulysin in its bioactive, tubulin-bound conformation[14][15].

Visualizing the Molecular Cascade and Experimental Design

To further clarify the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

Caption: Mechanism of action of this compound.

Caption: Workflow for a competitive fluorescence polarization assay.

References

- 1. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

- 5. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Tubulysins: Novel Payload Class For Antibody-Drug Conjugates [cytoskeleton.com]

- 11. BisANS binding to tubulin: isothermal titration calorimetry and the site-specific proteolysis reveal the GTP-induced structural stability of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 14. Probing interactions of tubulin with small molecules, peptides, and protein fragments by solution nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Tubulin-Bound Structure of the Antimitotic Drug Tubulysin | Carlomagno Group [carlomagno-group.org]

In Vitro Cytotoxicity of Tubulysin IM-2 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysin IM-2, a potent member of the tubulysin family of natural products, has demonstrated significant cytotoxic activity against a range of cancer cell lines. As a microtubule-targeting agent, it disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, including its mechanism of action, experimental protocols for assessing its activity, and the signaling pathways involved in its cytotoxic effects.

Introduction

Tubulysins are a class of tetrapeptides originally isolated from myxobacteria that exhibit exceptionally potent cytotoxic and anti-angiogenic activities.[1] Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and dynamics.[2] Microtubules are essential components of the cytoskeleton, playing vital roles in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, tubulysins effectively halt the cell cycle at the G2/M phase and trigger programmed cell death, or apoptosis.[2][3] This potent anti-cancer activity has positioned tubulysins, including the synthetic analog this compound, as promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[4][5]

Mechanism of Action

This compound exerts its cytotoxic effects by binding to the vinca domain of β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[6] This disruption of microtubule dynamics leads to a cascade of cellular events:

-

G2/M Phase Cell Cycle Arrest: The failure of the mitotic spindle to form properly due to microtubule disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[3][7] This arrest prevents cancer cells from proceeding through mitosis and proliferating.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[8][9] This is characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade.[10][11]

Quantitative Cytotoxicity Data

The in vitro potency of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. While specific IC50 data for this compound is not extensively available in the public domain, the following table summarizes representative IC50 values for tubulysin analogs and conjugates to illustrate their potent cytotoxicity.

| Compound/Conjugate | Cancer Cell Line | IC50 (ng/mL) | Reference |

| Anti-HER2 ADC-Tubulysin | SK-BR-3 (Breast Cancer, HER2+) | 4-7 | [12] |

| Anti-HER2 ADC-Tubulysin | MDA-MB-468 (Breast Cancer, HER2-) | >3600 | [12] |

Note: The potency of tubulysin compounds can be exceptionally high, often in the picomolar to low nanomolar range.[2] The IC50 values can vary depending on the specific tubulysin analog, the cancer cell line, and the experimental conditions.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to evaluate the efficacy of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Caption: Experimental workflow for in vitro cytotoxicity screening.

This compound Induced G2/M Cell Cycle Arrest Signaling Pathway

This compound's disruption of microtubule polymerization activates the spindle assembly checkpoint, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C). This results in the accumulation of Cyclin B1 and the sustained activity of the Cyclin B1/CDK1 complex, which maintains the cell in a mitotic-like state.[13][14]

Caption: this compound induced G2/M cell cycle arrest pathway.

This compound Induced Intrinsic Apoptosis Signaling Pathway

Prolonged G2/M arrest induced by this compound triggers the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic Bcl-2 family proteins like Bim and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[10][11] This shift in balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.

Caption: this compound induced intrinsic apoptosis pathway.

Conclusion

This compound is a highly potent cytotoxic agent that effectively induces cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the in vitro efficacy of this compound and similar microtubule-targeting agents. Further research to establish a comprehensive profile of its IC50 values across a wide panel of cancer cell lines will be crucial for its continued development as a potential anti-cancer therapeutic, particularly as a payload in antibody-drug conjugates.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | ADC Cytotoxin | 1032072-50-6 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - BG [thermofisher.com]

- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 12. researchgate.net [researchgate.net]

- 13. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into Tubulysin IM-2 Analogues

For Researchers, Scientists, and Drug Development Professionals

Tubulysins, a class of potent cytotoxic tetrapeptides isolated from myxobacteria, have garnered significant attention in the field of oncology for their profound anti-cancer properties. Their mechanism of action, the inhibition of tubulin polymerization, leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This technical guide delves into the critical structure-activity relationships (SAR) of Tubulysin IM-2 analogues, providing a comprehensive overview of how modifications to its core structure influence its biological activity. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for researchers in the field.

Deciphering the Code: Structure-Activity Relationship Insights

The quest to optimize the therapeutic potential of tubulysins has led to extensive synthetic efforts to generate analogues with improved potency, stability, and tumor-targeting capabilities. These studies have revealed that even minor structural modifications can have a profound impact on their cytotoxic effects. The core structure of this compound, a simplified and synthetically accessible analogue, serves as a foundational scaffold for these investigations. The SAR of this compound is primarily explored through modifications at three key positions: the N-terminus (Mep moiety), the C-11 position of the tubuvaline (Tuv) residue, and the C-terminus (Tup moiety).

N-Terminal Modifications: The Gatekeeper of Potency

The N-terminal N-methyl-D-pipecolic acid (Mep) residue plays a crucial role in the cytotoxic activity of tubulysins. Structure-activity relationship studies have demonstrated that alterations to this moiety can significantly modulate the compound's potency.

Table 1: SAR of N-Terminal Modified Tubulysin Analogues

| Analogue/Modification | Cell Line | IC50 (nM) | Reference |

| This compound (Baseline) | Various | ~1-10 | General finding |

| Replacement of Mep with L-proline | KB | >1000 | [1] |

| Replacement of Mep with L-pipecolic acid | KB | 580 | [1] |

| Replacement of Mep with (S)-indoline-2-carboxylic acid | N87 | 0.8 | [1] |

| Replacement of Mep with (R)-indoline-2-carboxylic acid | N87 | 1.9 | [1] |

| Replacement of Mep with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | N87 | 0.5 | [1] |

Data presented is a selection from cited literature and is intended to be representative of SAR trends.

C-11 Position of Tubuvaline: A Crucial Determinant of Stability and Activity

The acetate group at the C-11 position of the tubuvaline residue is a key pharmacophore. However, its susceptibility to hydrolysis can lead to a significant loss of activity. Research has focused on replacing this labile ester with more stable functionalities to enhance the in vivo efficacy of tubulysin-based therapeutics.[2]

Table 2: SAR of C-11 Modified Tubulysin Analogues

| Analogue/Modification | Cell Line | IC50 (nM) | Reference |

| This compound (C-11 Acetate) | Various | ~1-10 | General finding |

| C-11 Hydroxyl (hydrolysis product) | Various | Significantly higher | [2] |

| C-11 Methoxy | H3122 | 0.046 | [2] |

| C-11 Ethoxy | H3122 | 0.063 | [2] |

| C-11 Propoxy | H3122 | 0.089 | [2] |

Data presented is a selection from cited literature and is intended to be representative of SAR trends.

C-Terminal Modifications: Tailoring for Targeting and Solubility

The C-terminal tubuphenylalanine (Tup) fragment offers a site for modification to attach linker molecules for antibody-drug conjugates (ADCs) or to improve the pharmacokinetic properties of the molecule. Studies have shown a greater tolerance for structural changes at this position compared to the N-terminus.[1]

Table 3: SAR of C-Terminal Modified Tubulysin Analogues

| Analogue/Modification | Cell Line | IC50 (nM) | Reference |

| This compound (Tup-COOH) | Various | ~1-10 | General finding |

| Tup-CONH2 (Amide) | KB | 1.8 | [1] |

| Tup-COOMe (Methyl ester) | KB | 1.2 | [1] |

| Tup-CH2OH (Alcohol) | KB | 2.5 | [1] |

Data presented is a selection from cited literature and is intended to be representative of SAR trends.

Experimental Cornerstones: Key Methodologies

The evaluation of novel tubulysin analogues relies on a suite of robust and reproducible in vitro assays. The following sections provide detailed protocols for two fundamental experiments: the Sulforhodamine B (SRB) cytotoxicity assay and the in vitro tubulin polymerization assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and proliferation by measuring cellular protein content.[3][4][5][6]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tubulysin analogues in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent). Incubate the plates for 72 hours.

-

Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) or by using a fluorescent reporter.[7][8][9][10]

Fluorescence-Based Protocol:

-

Reagent Preparation: Reconstitute lyophilized >99% pure tubulin protein to a final concentration of 2 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing 10% glycerol. Prepare serial dilutions of the tubulysin analogues in G-PEM buffer.

-

Assay Setup: In a pre-warmed (37°C) 96-well black plate, add 5 µL of the tubulysin analogue dilutions. Include a positive control for inhibition (e.g., nocodazole) and a positive control for stabilization (e.g., paclitaxel), as well as a vehicle control.

-

Initiation of Polymerization: To each well, add 45 µL of the tubulin solution containing a fluorescence reporter (e.g., DAPI, which preferentially binds to polymerized tubulin).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory or enhancing effect of the compounds can be quantified by comparing the maximum velocity (Vmax) of polymerization and the final polymer mass to the vehicle control.

Visualizing the Path to Apoptosis: Signaling Pathways and Workflows

The potent cytotoxicity of tubulysins is a direct consequence of their ability to disrupt the microtubule network, which in turn triggers a cascade of events leading to programmed cell death, or apoptosis.

Experimental workflow for this compound SAR studies.

The disruption of microtubule dynamics by tubulysins can activate the intrinsic apoptotic pathway. This process often involves the tumor suppressor protein p53 and is orchestrated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[11][12][13][14]

Tubulysin-induced apoptotic signaling pathway.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.5. In Vitro Tubulin Polymerization Assay [bio-protocol.org]

- 8. In vitro tubulin polymerization assay [bio-protocol.org]

- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug resistance associated with loss of p53 involves extensive alterations in microtubule composition and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Tubulysin IM-2 Antitumor Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Tubulysin IM-2, a potent microtubule-targeting agent with significant antitumor activity. This document details its mechanism of action, summarizes its efficacy in various cancer models through quantitative data, and provides detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

This compound is a member of the tubulysin family of natural products, which are highly potent inhibitors of tubulin polymerization. By binding to tubulin, this compound disrupts the formation and dynamics of microtubules, essential components of the cytoskeleton. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death) in cancer cells. A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR) cancer cell lines, which often overexpress efflux pumps that expel other chemotherapeutic agents.

Quantitative Data Presentation

The following tables summarize the preclinical antitumor activity of Tubulysin analogs, primarily Tubulysin M and Tubulysin B, which serve as close surrogates for this compound.

Table 1: In Vitro Cytotoxicity of Tubulysin M Antibody-Drug Conjugate (ADC)

| Cell Line | Cancer Type | IC50 (ng/mL) |

| L540cy | Hodgkin's Lymphoma | Single-digit |

| Karpas299 | Anaplastic Large Cell Lymphoma | Single-digit |

| DEL | Anaplastic Large Cell Lymphoma | Single-digit |

Note: Data represents the activity of an anti-CD30 ADC of Tubulysin M.[1]

Table 2: In Vivo Efficacy of Tubulysin Analog ADCs in Xenograft Models

| Tubulysin Analog | Cancer Model | Dose | Route | Schedule | Tumor Growth Inhibition (TGI) / Tumor/Control (T/C) % | Reference |

| Tubulysin M ADC | BJAB.Luc Human Lymphoma | 1 mg/kg | IV | Single Dose | 57% TGI | [2] |

| Stabilized Tubulysin Pr ADC | BJAB.Luc Human Lymphoma | 0.5 mg/kg | IV | Single Dose | 77% TGI | [2] |

| Stabilized Tubulysin Pr ADC | BJAB.Luc Human Lymphoma | 1 mg/kg | IV | Single Dose | Tumor Stasis | [2] |

| Tubulysin B Analog ADC | SK-OV-3 Ovarian Cancer | 16 mg/kg | - | - | 14.6% T/C | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or XTT reagent to each well and incubate for a further 2-4 hours.

-

If using MTT, add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously implant a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the planned dose, route (e.g., intravenous, intraperitoneal), and schedule.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).

-

Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cancer cells and treat them with various concentrations of this compound for a specified time. Include an untreated control.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Logical Relationships

Caption: Logical relationships in this compound evaluation.

References

Unraveling the Potency of Tubulysin M in Multi-Drug Resistant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multi-drug resistance (MDR) in cancer remains a formidable challenge in oncology, necessitating the development of novel therapeutic agents that can circumvent resistance mechanisms. Tubulysins, a class of potent microtubule-depolymerizing agents isolated from myxobacteria, have garnered significant attention for their exceptional cytotoxic activity against a broad spectrum of cancer cell lines, including those exhibiting MDR phenotypes.[1] This technical guide delves into the activity of Tubulysin M, a synthetic analog of the natural product, in MDR cancer cells. We will explore its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of key cellular pathways and experimental workflows.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Tubulysin M exerts its potent anti-cancer effects by interfering with microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, Tubulysin M inhibits their assembly and leads to the disassembly of existing microtubules.[2] This disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[4]

A key advantage of tubulysins in the context of MDR is their ability to evade efflux by P-glycoprotein (P-gp), a transmembrane pump that is frequently overexpressed in resistant cancer cells and is responsible for pumping out a wide range of chemotherapeutic drugs.[2][4] This circumvention of a primary resistance mechanism allows Tubulysin M to maintain its high cytotoxic potency in MDR cancer cells.

Quantitative Analysis of Tubulysin M Activity in MDR Cancer Cells

The following tables summarize the in vitro cytotoxic activity of Tubulysin M and its analogs against various MDR cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Tubulysin Analogs in Parental and MDR Cancer Cell Lines

| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |

| Tubulysin M | KB-3-1 (Parental) | - | 0.11 | [2] |

| Tubulysin M | KB-V1 (MDR) | P-gp overexpression | 0.13 | [2] |

| Tubulysin B | KB-3-1 (Parental) | - | 0.28 ± 0.04 | [5] |

| Tubulysin B | KB-V1 (MDR) | P-gp overexpression | >200 | [5] |

| Tubulysin B-hydrazide | KB-3-1 (Parental) | - | 0.45 ± 0.03 | [5] |

| Tubulysin B-hydrazide | KB-V1 (MDR) | P-gp overexpression | >1000 | [5] |

| Tubulysin B bis-ether | KB-3-1 (Parental) | - | 0.27 ± 0.02 | [5] |

| Tubulysin B bis-ether | KB-V1 (MDR) | P-gp overexpression | 0.35 ± 0.03 | [5] |

| MMAE | BJAB (Parental) | - | 0.42 | [2] |

| MMAE | BJAB.Luc/Pgp (MDR) | P-gp overexpression | >30 | [2] |

Table 2: Cytotoxicity of Novel Tubulysin Analogs in MDR Cancer Cell Lines

| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Reference |

| Analog 1 | KB (Parental) | - | 2.1 | [6] |

| Analog 1 | KB 8.5 (MDR) | P-gp overexpression | 2.3 | [6] |

| Analog 2 | N87 | - | 0.8 | [6] |

| Analog 11 | KB (Parental) | - | 0.5 | [6] |

| Analog 11 | KB 8.5 (MDR) | P-gp overexpression | 0.6 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of Tubulysin M in MDR cancer cells.

Cell Viability Assay (MTS Assay)

This assay determines the number of viable cells in culture after exposure to a test compound.

Materials:

-

MDR and parental cancer cell lines

-

Tubulysin M

-

96-well plates

-

Complete cell culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Tubulysin M in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Tubulysin M dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

MDR and parental cancer cell lines

-

Tubulysin M

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with Tubulysin M at various concentrations for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.[8]

Materials:

-

MDR and parental cancer cell lines

-

Tubulysin M

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with Tubulysin M as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of Tubulysin M in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

MDR cancer cell line

-

Tubulysin M formulation for injection

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject MDR cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Tubulysin M (or vehicle control) to the mice via an appropriate route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.

-

Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of Tubulysin M-Induced Apoptosis

References

- 1. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Structural recognition of tubulysin B derivatives by multidrug resistance efflux transporters in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

The tubulysins, a class of potent antimitotic tetrapeptides produced by myxobacteria, have garnered significant interest in the field of oncology due to their exceptional cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains. Their complex chemical structures, featuring several non-proteinogenic amino acids, are assembled by a sophisticated biosynthetic machinery involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. This technical guide provides an in-depth exploration of the biosynthesis of Tubulysin IM-2 and its related natural products, detailing the genetic basis, enzymatic mechanisms, and experimental methodologies used to unravel this fascinating pathway.

The Tubulysin Biosynthetic Gene Cluster: A Hybrid PKS/NRPS System

The genetic blueprint for tubulysin biosynthesis is encoded within a dedicated gene cluster, often referred to as the tub cluster. This cluster has been identified and characterized in several myxobacterial strains, including Angiococcus disciformis and Cystobacter sp. SBCb004. The core of this cluster is comprised of a series of large, multimodular genes encoding the PKS and NRPS enzymes responsible for the step-wise assembly of the tetrapeptide backbone.

The organization of the tub gene cluster in Cystobacter sp. SBCb004 (MIBiG accession: BGC0001344) reveals a collection of genes, tubA through tubF, and tubZ, each playing a crucial role in the biosynthesis. While the core PKS/NRPS machinery is encoded by tubB-F, other genes are responsible for the synthesis of precursor molecules and tailoring reactions. However, studies have indicated that the identified gene clusters are likely incomplete, with essential tailoring enzymes, such as those responsible for specific oxidations and acylations, being encoded elsewhere in the genome.

The Assembly Line: Step-by-Step Synthesis of the Tubulysin Core

The biosynthesis of the tubulysin scaffold follows a sequential, assembly-line logic characteristic of PKS/NRPS systems. The process is initiated with the synthesis of the starter unit, which is then elongated through the successive addition of extender units, each catalyzed by a specific module of the enzymatic complex.

Initiation: The Role of TubZ in N-methyl-L-pipecolic Acid (Mep) Formation

The biosynthesis of most tubulysins commences with the non-proteinogenic amino acid N-methyl-L-pipecolic acid (Mep). The tubZ gene within the cluster is implicated in the formation of the L-pipecolic acid precursor, which is derived from L-lysine. Subsequent N-methylation, likely catalyzed by a separate methyltransferase, yields the final Mep starter unit.

Elongation: The PKS/NRPS Megasynthase at Work

The core of the tubulysin assembly line is a series of multimodular enzymes encoded by the tubB, tubC, tubD, tubE, and tubF genes. Each module is responsible for the incorporation of a specific building block into the growing chain. The sequence of modules dictates the final structure of the tetrapeptide. The known building blocks incorporated by the NRPS modules are L-isoleucine, and the precursors to tubuvaline and tubutyrosine/tubuphenylalanine. The PKS modules are responsible for the incorporation of acetate units.

The Enigmatic Biosynthesis of Tubuvaline (Tuv) and Tubutyrosine (Tut)

Two of the most unusual components of tubulysins are the non-proteinogenic amino acids tubuvaline (Tuv) and tubutyrosine (Tut) or its unhydroxylated form, tubuphenylalanine (Tup).

The biosynthesis of tubuvaline , a complex moiety containing a thiazole ring, is not fully elucidated but is known to be derived from acetate and alanine precursors through a series of reactions catalyzed by the PKS/NRPS machinery. The thiazole ring is likely formed through a cyclization and dehydration of a cysteine-derived intermediate.

Tubutyrosine is believed to be synthesized from the proteinogenic amino acid phenylalanine. This likely involves a hydroxylation reaction catalyzed by a monooxygenase.

Post-Assembly Tailoring: The Final Touches

Following the assembly of the pretubulysin core on the PKS/NRPS complex, a series of tailoring reactions occur to yield the final, biologically active tubulysin molecules. These modifications are crucial for the compound's potent cytotoxicity and include:

-

Hydroxylation: Specific hydroxyl groups are introduced into the molecule, a reaction often catalyzed by cytochrome P450 monooxygenases. The search for these enzymes has led to the identification of candidates outside the core tub gene cluster.

-

Acylation: The attachment of acyl groups, such as an acetyl group, is another key tailoring step. The tubA gene is predicted to encode an acyltransferase responsible for this modification.

The biosynthesis of This compound , a specific member of this natural product family, likely follows the general pathway with specific tailoring modifications that differentiate it from other tubulysins. However, detailed biosynthetic studies specifically focused on this compound are not yet widely available in the public domain.

Quantitative Data on Tubulysin Production

The production of tubulysins by their native myxobacterial producers can vary significantly depending on the strain and culture conditions. Heterologous expression systems have also been developed to facilitate production and genetic engineering of the biosynthetic pathway.

| Compound | Producing Organism/System | Titer (mg/L) | Reference |

| Tubulysin A | Archangium gephyra (disrupted cells) | 0.62 | [1] |

| Tubulysin B | Archangium gephyra (disrupted cells) | 0.74 | [1] |

| Tubulysin D | Archangium gephyra Ar 315 | up to 41 | |

| Tubulysin D | Cystobacter sp. SBCb004 | 0.483 |

Experimental Protocols

The elucidation of the tubulysin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Heterologous Expression of the Tubulysin Gene Cluster in Pseudomonas putida

Pseudomonas putida has been successfully used as a heterologous host for the production of tubulysins. This approach allows for the controlled expression of the biosynthetic genes and facilitates genetic manipulation to study gene function.

General Protocol:

-

Gene Cluster Cloning: The entire tub gene cluster is cloned from the native producer's genomic DNA into a suitable expression vector or integrated into the host chromosome. Techniques like Red/ET recombineering are often employed for the assembly of large gene clusters.

-

Vector and Promoter Selection: An expression vector compatible with P. putida is chosen. The expression of the tub genes is typically placed under the control of an inducible promoter, such as the tetracycline-inducible promoter (Ptet), to allow for controlled production.

-

Host Strain Engineering: The engineered plasmid is introduced into a suitable P. putida strain (e.g., KT2440) via transformation or conjugation.

-

Cultivation and Induction: The recombinant P. putida strain is cultivated in a suitable medium. Once the culture reaches a desired cell density, the expression of the tubulysin genes is induced by adding the appropriate inducer (e.g., anhydrotetracycline).

-

Extraction and Analysis: After a period of incubation, the tubulysins are extracted from the culture broth and/or cell pellet using organic solvents. The extracts are then analyzed by LC-MS to confirm production.

Gene Inactivation via Homologous Recombination

To determine the function of individual genes within the tub cluster, targeted gene inactivation (knockout) experiments are performed in the native producing strain.

General Protocol:

-

Construction of the Inactivation Vector: A suicide vector containing a selectable marker (e.g., an antibiotic resistance gene) is constructed. This vector also contains DNA fragments homologous to the regions flanking the target gene to be inactivated.

-

Transformation and Recombination: The inactivation vector is introduced into the myxobacterial host. Through homologous recombination, the target gene is replaced by the selectable marker.

-

Selection and Verification: Transformants are selected based on the selectable marker. Successful gene inactivation is confirmed by PCR and subsequent sequencing of the targeted genomic region.

-

Metabolite Analysis: The mutant strain is cultivated, and its metabolite profile is compared to that of the wild-type strain using LC-MS to determine the effect of the gene knockout on tubulysin production.

LC-MS/MS Analysis of Tubulysins

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection, identification, and quantification of tubulysins.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of an acid modifier like formic acid, is typically employed.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Scan Mode: For quantitative analysis, multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each tubulysin analog are monitored. For identification of new analogs, full scan and product ion scan modes are used.

-

Key Parameters: Optimization of parameters such as declustering potential, collision energy, and collision cell exit potential is crucial for achieving high sensitivity and specificity.

-

Visualizing the Biosynthetic Pathway and Workflows

To better understand the complex relationships and processes involved in tubulysin biosynthesis, graphical representations are invaluable.

Caption: Overview of the Tubulysin Biosynthetic Pathway.

Caption: Workflow for Heterologous Expression of Tubulysins.

References

Physicochemical Properties of Tubulysin IM-2 for Drug Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1] Their profound antiproliferative activity stems from their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Tubulysin IM-2 is a synthetic analog designed to optimize the therapeutic potential of this natural product class. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound relevant to its development as a therapeutic agent. The information presented herein is intended to support researchers and drug development professionals in advancing tubulysin-based therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its successful development. These properties influence its solubility, stability, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method | Reference |

| Molecular Formula | C₂₆H₄₂N₄O₆S | --- | [3] |

| Molecular Weight | 538.7 g/mol | --- | [3] |

| Exact Mass | 538.2825 Da | Mass Spectrometry | [3] |

| LogP (Octanol/Water) | 1.6 | Not Specified | [3] |

| Hydrogen Bond Donors | 2 | Calculation | [3] |

| Hydrogen Bond Acceptors | 9 | Calculation | [3] |

| Rotatable Bonds | 13 | Calculation | [3] |

| Solubility | Soluble in DMSO | Experimental | [3] |

| Stability | Stable at -20°C for 3 years (powder) | Not Specified | [3] |

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[2] By binding to tubulin, this compound inhibits its polymerization into microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis (programmed cell death).[4]

The apoptotic signaling cascade initiated by microtubule-targeting agents like this compound is complex and involves multiple pathways. Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of the Bcl-2 family of proteins, ultimately leading to caspase activation and the execution of apoptosis.

Figure 1. Apoptosis signaling pathway induced by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of drug candidates. This section outlines key methodologies for assessing the biological activity of this compound.

Synthesis and Purification of this compound

The synthesis of this compound is a complex multi-step process that is typically achieved through solid-phase peptide synthesis (SPPS). This approach allows for the sequential addition of natural and unnatural amino acid building blocks onto a solid resin support.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Tubulysin IM-2 to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysins are a class of potent cytotoxic tetrapeptides that function as microtubule inhibitors, making them highly effective payloads for Antibody-Drug Conjugates (ADCs).[1][2] By binding to the vinca domain of tubulin, they disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4] Their high potency necessitates targeted delivery to tumor cells via monoclonal antibodies to minimize systemic toxicity.[5][6] This document provides detailed protocols for the conjugation of Tubulysin IM-2 to monoclonal antibodies, as well as methods for the characterization and in vitro evaluation of the resulting ADCs.

Quantitative Data Summary

The following tables summarize representative quantitative data for Tubulysin-based ADCs from various studies. These values can serve as a benchmark for researchers developing their own Tubulysin ADCs.

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues and ADCs

| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |

| Tubulysin M | - | - | 0.12 | [6] |

| NH-tubulysin M | - | - | 2.1 | [6] |

| MMAE | - | - | 0.42 | [6] |

| anti-CD22-MC-VC(S)-PABQ-tubulysin M | BJAB | CD22 | 6.8 | [6] |

| anti-CD22-MC-VC-PABC-MMAE | BJAB | CD22 | 3.3 | [6] |

| αCD30-glucuronide-Tub(OAc) DAR 8 | L540cy | CD30 | single-digit ng/mL range | [7] |

| αCD30-glucuronide-Tub(OEt) DAR 8 | L540cy | CD30 | single-digit ng/mL range | [7] |

| αCD30-glucuronide-Tub(OiVal) DAR 8 | L540cy | CD30 | single-digit ng/mL range | [7] |

Table 2: In Vivo Efficacy of a Tubulysin ADC

| ADC | Tumor Model | Dose | Tumor Growth Inhibition (TGI) | Reference |

| anti-CD22 tubulysin ADC 5 | Human lymphoma xenograft | 1 mg/kg (single IV dose) | 57% | [6] |

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of this compound to a Monoclonal Antibody

This protocol describes a common method for conjugating a maleimide-functionalized this compound derivative to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Maleimide-activated this compound derivative dissolved in DMSO (10 mM stock)